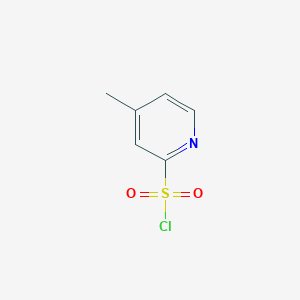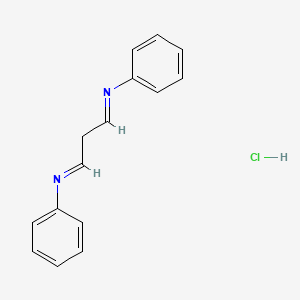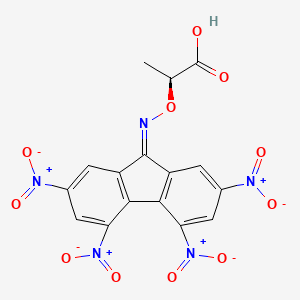
4-Methyl-pyridin-2-sulfonylchlorid
Übersicht
Beschreibung
4-Methyl-pyridine-2-sulfonyl chloride is a chemical compound with the molecular weight of 191.64 . It is also known as 4-methyl-2-pyridinesulfonyl chloride .
Molecular Structure Analysis
The IUPAC name for 4-Methyl-pyridine-2-sulfonyl chloride is 4-methyl-2-pyridinesulfonyl chloride . The InChI code for this compound is 1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 .
Physical And Chemical Properties Analysis
4-Methyl-pyridine-2-sulfonyl chloride is a solid compound . Its molecular weight is 191.64 .
Wissenschaftliche Forschungsanwendungen
Biomarker-Analyse in der Krebsforschung
4-Methyl-pyridin-2-sulfonylchlorid wird zur Quantifizierung von Östrogenmetaboliten verwendet, die als wichtige Biomarker für die Beurteilung von Krebsrisiken und Stoffwechselerkrankungen dienen. Die Verbindung hilft bei der empfindlichen und genauen Messung dieser Metaboliten, insbesondere ihrer nicht konjugierten Formen beim Menschen .
Synthese von Pyridinsulfonyl-Derivaten
In der chemischen Synthese wird this compound zur Herstellung von Pyridinsulfonyl-Derivaten verwendet. Diese Derivate haben verschiedene Anwendungen, unter anderem als Zwischenprodukte in Pharmazeutika und Agrochemikalien .
Proteomikforschung
Diese Verbindung ist ein Spezialprodukt, das in der Proteomikforschung verwendet wird. Proteomik beinhaltet die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen .
Katalysatorherstellung
this compound ist an der Herstellung von magnetisch wiedergewinnbaren Nanokatalysatoren beteiligt, die in chemischen Reaktionen aufgrund ihrer hohen Oberfläche, ihrer einfachen Herstellung und ihrer Modifizierungsvorteile verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-pyridine-2-sulfonyl chloride is the aromatic nucleus of organic compounds . This compound acts as an electrophile, a species that seeks electrons and forms bonds with nucleophiles, which are electron-rich species .
Mode of Action
4-Methyl-pyridine-2-sulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the 4-Methyl-pyridine-2-sulfonyl chloride molecule forms a bond with the aromatic nucleus, resulting in the formation of a corresponding sulfonyl chloride .
Biochemical Pathways
The interaction of 4-Methyl-pyridine-2-sulfonyl chloride with the aromatic nucleus can lead to various biochemical pathways. One such pathway is the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance .
Pharmacokinetics
The compound’s molecular weight of 19164 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The result of the action of 4-Methyl-pyridine-2-sulfonyl chloride is the formation of a new compound with a sulfonyl chloride group . This group is highly reactive and can participate in further chemical reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Methyl-pyridine-2-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is stored at -20°C to maintain its stability . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound can participate, is known to be environmentally benign .
Eigenschaften
IUPAC Name |
4-methylpyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOZBGOBMKGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485442 | |
| Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
341008-95-5 | |
| Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)




![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)




